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protein P100, Xenopus laevis - 147388-44-1

protein P100, Xenopus laevis

Catalog Number: EVT-1519196
CAS Number: 147388-44-1
Molecular Formula: C8H3BrF4S
Molecular Weight: 0
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Product Introduction

Overview

Protein P100 is a crucial oocyte-specific protein found in Xenopus laevis, a species widely utilized in developmental biology and molecular research. This protein plays a significant role in the regulation of maternal messenger RNA translation during oocyte maturation, influencing developmental processes essential for embryogenesis. The study of Protein P100 not only enhances our understanding of oocyte biology but also provides insights into broader mechanisms of gene regulation.

Source

Xenopus laevis, commonly known as the African clawed frog, serves as a model organism in various biological studies due to its well-characterized developmental stages and ease of manipulation. The protein P100 is primarily studied in the context of oocyte maturation and early embryonic development.

Classification

Protein P100 is classified as an RNA-binding protein that participates in translational repression mechanisms. It is specifically involved in the regulation of maternal mRNAs, which are critical for the progression of developmental stages in Xenopus laevis oocytes.

Synthesis Analysis

Methods

The synthesis of Protein P100 can be achieved through various methodologies, including:

  • In vitro transcription: Utilizing plasmids containing the coding sequence for Protein P100, researchers can transcribe messenger RNA that can then be injected into Xenopus laevis oocytes.
  • Cell-free expression systems: These systems allow for the production of Protein P100 without the need for living cells, facilitating rapid synthesis and purification.

Technical Details

To synthesize Protein P100 effectively, researchers often employ codon optimization techniques to enhance expression levels in Xenopus laevis oocytes. This involves adjusting the nucleotide sequence to match the preferred codon usage of Xenopus, thereby increasing the yield of functional protein.

Molecular Structure Analysis

Structure

Protein P100 is characterized by specific structural motifs that facilitate its function as an RNA-binding protein. The detailed three-dimensional structure has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

Data

The molecular weight of Protein P100 is approximately 100 kDa, and it contains multiple RNA recognition motifs that enable it to interact with various mRNA molecules. Structural studies reveal that its conformation is critical for its binding affinity and specificity towards target mRNAs.

Chemical Reactions Analysis

Reactions

Protein P100 is involved in several biochemical reactions, primarily related to the regulation of mRNA translation. It binds to specific sequences within maternal mRNAs, leading to their translational repression during oocyte maturation.

Technical Details

The interaction between Protein P100 and its target RNAs can be studied using techniques such as:

  • Electrophoretic mobility shift assays (EMSAs): These assays help determine the binding affinity and specificity of Protein P100 for different RNA sequences.
  • Co-immunoprecipitation: This method allows researchers to identify other proteins that interact with Protein P100, providing insights into its role within larger ribonucleoprotein complexes.
Mechanism of Action

Process

The primary mechanism by which Protein P100 exerts its function is through translational repression. By binding to specific regions within maternal mRNAs, it prevents their translation until appropriate developmental signals are received.

Data

Research indicates that Protein P100 interacts with other regulatory proteins and components of the mRNA decay machinery, forming complexes that modulate the stability and translation of maternal mRNAs during critical phases of Xenopus laevis development.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Protein P100 is soluble in physiological buffers commonly used for protein studies.
  • Stability: The protein exhibits stability under a range of pH conditions but may require specific ionic strengths to maintain its functional conformation.

Chemical Properties

  • Binding Affinity: The binding interactions between Protein P100 and RNA are influenced by ionic conditions and temperature.
  • Post-translational Modifications: Protein P100 may undergo various modifications, such as phosphorylation, which can affect its activity and interactions with other molecules.
Applications

Protein P100 has significant scientific applications, particularly in:

  • Developmental Biology: Understanding the role of maternal mRNAs in early development stages.
  • Gene Regulation Studies: Investigating mechanisms of translational control and RNA processing.
  • Biomedical Research: Insights gained from studying Protein P100 may inform therapeutic strategies targeting similar regulatory pathways in human diseases.
Introduction

Discovery and Initial Characterization of Protein P100 in Xenopus laevis

Protein P100 was first identified in Xenopus laevis oocytes through biochemical purification approaches leveraging its differential solubility properties and recognition by scleroderma patient sera. Initial isolation employed hydroxyapatite chromatography coupled with one-dimensional PAGE, achieving high purity for amino acid sequencing [5]. The derived sequence facilitated cDNA cloning via a PCR-based strategy, revealing a novel 83 kDa protein. Notably, P100 exhibited aberrant electrophoretic mobility, migrating at a mass ~15% larger than predicted from its amino acid sequence—a property retained in bacterially expressed recombinant protein [5]. Key molecular characteristics include:

  • Oocyte-Specific Expression: P100 mRNA is exclusively transcribed during previtellogenic oogenesis (stages I–II) and is undetectable in somatic tissues. The protein localizes to the oocyte cytoplasm [5].
  • RNA-Binding Properties: Biochemical assays demonstrated P100’s capacity for irreversible binding to single-stranded DNA-cellulose, suggesting inherent nucleic acid-binding activity relevant to its function [5].
  • Allelic Variation: Two allelic transcripts were identified in oocytes, differing by only a single predicted amino acid substitution, indicating minimal polymorphism [5].

Table 1: Key Characteristics of Xenopus laevis P100 Protein

PropertyCharacteristicDetection Method
Molecular Weight (Predicted)83 kDacDNA sequencing
Apparent Molecular Weight~95 kDa (15% larger than predicted)SDS-PAGE migration
Developmental ExpressionStages I-II oocytes (previtellogenic)Northern blot, Protein isolation
Tissue DistributionOocyte-specific (absent in somatic tissues)Tissue-specific RT-PCR, Western blot
Subcellular LocalizationCytoplasmicImmunofluorescence, Biochemical fractionation
Biochemical ActivityBinds single-stranded nucleic acidsssDNA-cellulose chromatography

Significance of Oocyte-Specific Proteins in Vertebrate Development

Oocyte-specific proteins like P100 govern critical transitions during vertebrate oogenesis and early embryogenesis. These proteins orchestrate post-transcriptional regulation of stored maternal mRNAs, enabling rapid translational activation or repression during meiotic maturation—a period characterized by transcriptional quiescence. P100 functions as a core component of ribosome-free messenger ribonucleoprotein (mRNP) complexes, associating with other translational regulators including Xp54 (an RNA helicase), xRAP55 (a scaffold protein), and CPEB (Cytoplasmic Polyadenylation Element Binding protein) [2]. This complex architecture positions P100 as a critical repressor of translation during early oogenesis:

  • Translational Repression: Overexpression of P100 in oocytes significantly repressed the translation of reporter mRNAs injected into the cytoplasm. This repression is physiologically relevant, as depletion or disruption of P100-containing complexes leads to premature translation of maternal mRNAs [2].
  • Regulation of Meiotic Maturation: Perturbation of P100 levels directly impacts oocyte maturation kinetics. Overexpression of P100 caused considerable retardation of progesterone-induced meiotic progression. Mechanistically, this defect correlated with impaired accumulation of key maturation-promoting factors like the kinase c-Mos and cyclin B1, both crucial for activating the MAPK pathway and Cdk1-cyclin B complexes essential for Germinal Vesicle Breakdown (GVBD) and spindle assembly [2] [10].
  • Developmental Competence: The timely disappearance of P100 protein during oocyte maturation is likely essential for releasing repression of specific mRNAs required for successful progression through meiosis I and II, and potentially for preparing the egg for fertilization and initial embryonic cleavages [2].

Table 2: P100-Interacting Proteins and Functional Consequences in Xenopus Oocytes

Interacting ProteinFunctionConsequence of P100 Association
Xp54 (DDX6)RNA helicase, decapping activatorEnhances mRNA decapping/degradation
xRAP55 (LSM14)mRNP scaffold, P-body componentRecruits repression complex to target mRNAs
CPEBTranslation regulator (polyA)Cooperates in temporal mRNA repression
Unknown factorsCap-binding complex?Potential inhibition of translation initiation

Evolutionary Context: Conservation of P100/Pat1 Orthologs Across Species

Bioinformatic and functional analyses firmly establish P100 as the Xenopus laevis orthologue of yeast Pat1 and mammalian Pat1a (also termed PatL1). This conservation highlights the fundamental role of Pat1 proteins in mRNA metabolism across eukaryotes [2]. Key evolutionary aspects include:

  • Sequence Homology: P100 exhibits significant sequence conservation with budding yeast Pat1 and human Pat1a/PatL1, particularly within functional domains mediating protein-protein interactions within mRNPs and binding to RNA or translation machinery components [2] [5].
  • Functional Conservation: Like its yeast counterpart, Xenopus P100 acts as a central scaffold within repressive mRNPs, contributing to translational silencing and targeting specific mRNAs for decay. This conserved function underscores its role in controlling gene expression during critical developmental transitions without reliance on transcription [2].
  • Wider Conservation of RNA Regulators: The conservation of P100/Pat1 parallels that of other RNA-binding modules identified in Xenopus, such as zinc finger-associated domains (FAX domains), which are also conserved across vertebrates and implicated in developmental gene regulation [6]. Similarly, proteins like the NF-κB family member p100 (NF-κB2) show structural and functional conservation between Xenopus and mammals, although this is a distinct protein unrelated to P100/Pat1 [7].
  • Transcriptome Stability: Comparative transcriptomics between X. laevis and the diploid X. tropicalis reveals strong conservation in developmental gene expression programs, particularly post-mid-blastula transition. This stability provides the context within which conserved regulators like P100/Pat1 operate to fine-tune protein expression through post-transcriptional mechanisms despite genomic divergence (~90% coding sequence identity) and tetraploidy in X. laevis [3].

Table 3: Conservation of P100/Pat1 Orthologs Across Species

SpeciesOrtholog NameKey FunctionsDomain Similarity to Xenopus P100
Xenopus laevisP100Maternal mRNA repression, Oocyte maturation control100% (Reference)
Homo sapiensPat1a (PatL1)mRNA decay, Translational repression, P-body componentHigh (Especially in C-terminal regions)
Mus musculusPat1a (PatL1)mRNA decay, Translational repressionHigh
Saccharomyces cerevisiaePat1mRNA decapping activation, Translational repressionModerate (Functional domains conserved)

Properties

CAS Number

147388-44-1

Product Name

protein P100, Xenopus laevis

Molecular Formula

C8H3BrF4S

Synonyms

protein P100, Xenopus laevis

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